D-(+)-Maltose monohydrate is commonly found in foods and is frequently used in brewing processes. It is also used in various culture media in cell and tissue culture applications. D-(+)-Maltose Monohydrate is used as a substrate for α-glucosidase.
Molecular Structure Analysis
The molecular structure of D-(+)-Maltose monohydrate can be analyzed using various techniques such as X-ray diffraction (single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD)), spectroscopic (solid state nuclear magnetic resonance spectroscopy (ssNMR), Fourier-transformed infrared spectroscopy (FT-IR), Raman spectroscopy), and computational (molecular mechanics (MM), Quantum Mechanics (QM), molecular dynamics (MD)) methods.
Physical And Chemical Properties Analysis
The physical and chemical properties of D-(+)-Maltose monohydrate can be analyzed using a variety of techniques, including X-ray diffraction, spectroscopy, thermal analysis, gravimetric analysis, and computational methods.
Related Compounds
Sucrose
Compound Description: Sucrose, a disaccharide composed of glucose and fructose units, is commonly known as table sugar. It's widely studied for its physicochemical properties in aqueous solutions, especially those containing electrolytes or other osmolytes.
Relevance: Sucrose shares a disaccharide structure with D-(+)-Maltose monohydrate, making it valuable for comparative analysis of disaccharide behavior in various solutions. This comparison helps understand how structural variations between disaccharides influence their interactions with water, electrolytes, and other solutes.
D-(+)-Lactose Monohydrate
Compound Description: This disaccharide, comprising galactose and glucose units, is naturally found in milk and commonly used in food and pharmaceutical industries. Similar to sucrose, its physicochemical behavior in solutions is well-studied.
Relevance: Like D-(+)-Maltose monohydrate, D-(+)-Lactose Monohydrate is a disaccharide, providing insights into how different disaccharide structures interact in various solutions.
D-(+)-Cellobiose
Compound Description: D-(+)-Cellobiose, formed from two glucose units linked by a β(1→4) bond, is a product of cellulose hydrolysis. This disaccharide plays a vital role in biomass conversion and biofuel production.
Relevance: As a disaccharide, D-(+)-Cellobiose allows researchers to investigate the impact of glycosidic linkage type (β(1→4) in cellobiose vs. α(1→4) in D-(+)-Maltose monohydrate) on its physicochemical behavior in solutions.
L-Ascorbic Acid (Vitamin C)
Compound Description: A water-soluble vitamin with potent antioxidant properties, L-Ascorbic Acid is known to interfere with glucose measurements in some medical devices.
Relevance: L-Ascorbic Acid's interference with glucose meters, particularly those based on GDH-PQQ assays, highlights potential challenges in accurately measuring D-(+)-Maltose monohydrate levels. This interference underscores the importance of considering potential interfering substances in biological samples.
D-(+)-Mannose
Compound Description: A C-2 epimer of glucose, D-(+)-Mannose plays essential roles in human metabolism, particularly in glycosylation processes. Its behavior in aqueous solutions, including those containing electrolytes, is of interest to understand its biological roles.
Relevance: Although a monosaccharide, D-(+)-Mannose serves as a comparative molecule to D-(+)-Maltose monohydrate (a disaccharide) in studies evaluating the impact of sodium cyclamate on sugar solutions. This comparison helps elucidate the influence of sugar size and structure on their interactions with sodium cyclamate.
L-Arginine
Compound Description: A semi-essential amino acid, L-Arginine participates in various metabolic pathways, including protein synthesis and nitric oxide production. Its interactions with carbohydrates in aqueous solutions are relevant to understanding its behavior in biological systems.
Relevance: Studying L-Arginine's interactions with D-(+)-Maltose monohydrate in aqueous solutions provides insights into solute-solute and solute-solvent interactions, particularly those involving hydrophilic-ionic and hydrophilic-hydrophilic groups.
Urea
Compound Description: A small organic molecule, urea plays a crucial role in nitrogen metabolism. It is known to influence the structure of water and the behavior of biomolecules in aqueous solutions.
Relevance: Investigating the impact of urea on the partial molar heat capacities and volumes of D-(+)-Maltose monohydrate helps understand how urea affects carbohydrate hydration and interactions in aqueous solutions.
Sodium Cyclamate
Compound Description: An artificial sweetener, sodium cyclamate is significantly sweeter than sucrose and is commonly used in food and beverages. Its impact on the taste and physicochemical properties of solutions containing sugars is of interest to the food industry.
Relevance: Examining the effect of sodium cyclamate on D-(+)-Maltose monohydrate solutions, compared to other sugars, helps elucidate how artificial sweeteners influence the taste and properties of sugar-containing products.
Vitamin A Palmitate
Compound Description: A fat-soluble vitamin, Vitamin A Palmitate is an ester of retinol (Vitamin A) and palmitic acid. It plays a crucial role in vision, cell growth, and immune function. It is often encapsulated in nanostructured lipid carriers (NLC) for improved delivery.
Relevance:D-(+)-Maltose monohydrate acts as a cryoprotectant during the freeze-drying process of Vitamin A Palmitate-loaded NLC. Its presence helps preserve the stability and integrity of the NLC, ensuring optimal drug delivery.
D-Ribose
Compound Description: A five-carbon sugar, D-Ribose is a crucial component of RNA, ATP, and other essential biomolecules. Understanding its properties in solutions is essential for understanding its biological functions.
Relevance: Similar to other saccharides, D-Ribose helps evaluate the general effects of urea on the thermodynamic properties of sugars, providing a broader context for understanding how urea influences D-(+)-Maltose monohydrate behavior.
D-Arabinose
Compound Description: A five-carbon sugar, D-Arabinose exists in both D- and L- forms and is a component of some plant polysaccharides. Its behavior in solutions, particularly with added cosolutes like urea, is of interest to understand carbohydrate-solute interactions.
Relevance: The study of D-Arabinose in aqueous urea solutions provides comparative data for understanding how urea affects the hydration and thermodynamic properties of D-(+)-Maltose monohydrate and other sugars.
D-Xylose
Compound Description: A five-carbon sugar, D-Xylose is a component of hemicellulose, a major constituent of plant cell walls. Its behavior in solutions is relevant to understanding plant cell wall structure and function.
Relevance: Including D-Xylose in studies investigating urea's effects on sugar properties provides valuable data for comparing its impact on D-(+)-Maltose monohydrate and other structurally similar carbohydrates.
D-Glucose
Compound Description: A simple sugar and primary source of energy for living organisms, D-Glucose is crucial in various metabolic processes. Understanding its behavior in solutions is fundamental to comprehending its biological roles.
Relevance: As a fundamental monosaccharide, D-Glucose provides a basic framework for comparing the impact of urea on the physicochemical properties of D-(+)-Maltose monohydrate.
D-Galactose
Compound Description: A monosaccharide and a component of lactose, D-Galactose plays vital roles in cellular recognition and signaling. Its behavior in aqueous solutions containing electrolytes or osmolytes provides insights into its biological functions.
Relevance: Comparing the impact of urea on D-Galactose to its effect on D-(+)-Maltose monohydrate helps elucidate how sugar structure influences urea-carbohydrate interactions in solutions.
D-Fructose
Compound Description: A simple sugar found in fruits and honey, D-Fructose is a significant source of energy. Its behavior in solutions, particularly those containing cosolutes like urea, helps understand its properties in biological systems.
Relevance: Studying D-Fructose in aqueous urea solutions alongside D-(+)-Maltose monohydrate provides comprehensive data for evaluating how urea influences various sugars, enabling a better understanding of its effect on carbohydrates in biological systems.
D-(+)-Trehalose Dihydrate
Compound Description: A non-reducing disaccharide, D-(+)-Trehalose Dihydrate is known for its protective properties against various stresses, including dehydration, heat, and freezing. This makes it valuable in food and pharmaceutical applications.
Relevance: D-(+)-Trehalose Dihydrate, as a disaccharide, allows for comparing its hydration and thermodynamic properties with D-(+)-Maltose monohydrate in aqueous solutions, providing insights into their relative stability and interactions with water.
Lactulose
Compound Description: A synthetic disaccharide not naturally found in food, Lactulose is used in medicine as a laxative and to treat hepatic encephalopathy.
Relevance: Investigating Lactulose alongside D-(+)-Maltose monohydrate in aqueous urea solutions provides insights into the general effects of urea on disaccharide hydration and thermodynamic properties, broadening the understanding of urea-carbohydrate interactions.
D-(+)-Melibiose Hemihydrate
Compound Description: A disaccharide composed of galactose and glucose units, D-(+)-Melibiose Hemihydrate is a reducing sugar found in some plants. Its behavior in aqueous solutions containing cosolutes is relevant to understanding its properties in biological systems.
Relevance: Comparing the impact of urea on D-(+)-Melibiose Hemihydrate to its effect on D-(+)-Maltose monohydrate provides insights into how disaccharide structure influences their interactions with urea in aqueous solutions.
D-(+)-Raffinose Pentahydrate
Compound Description: A trisaccharide composed of galactose, glucose, and fructose units, D-(+)-Raffinose Pentahydrate is found in various plants, particularly legumes. Its behavior in solutions is of interest for understanding its properties in biological systems and potential applications.
Relevance: D-(+)-Raffinose Pentahydrate's presence in studies examining the effects of urea on sugars provides comparative data for understanding urea's influence on D-(+)-Maltose monohydrate and other saccharides, particularly those with different sizes and complexities.
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